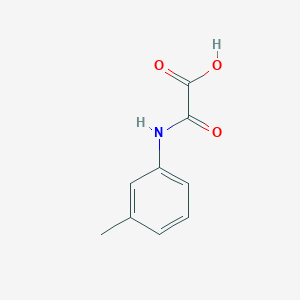
2-(3-Methylanilino)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Methylanilino)-2-oxoacetic acid” is a compound that contains an aniline group (a benzene ring attached to an amino group) and a carboxylic acid group. The “3-Methylanilino” part suggests a benzene ring with an amino group at one position and a methyl group at the third position . The “2-oxoacetic acid” part suggests a carboxylic acid with a carbonyl group at the second carbon .
Synthesis Analysis
The synthesis of such a compound might involve the reaction of an appropriate aniline with a compound that can introduce the 2-oxoacetic acid group . Anilines can be synthesized through various methods such as reduction of nitroarenes .Molecular Structure Analysis
The molecular structure would likely feature a benzene ring (from the aniline part) and a carboxylic acid group. The presence of the carbonyl and the carboxylic acid group would result in regions of polarity in the molecule .Chemical Reactions Analysis
Anilines are known to undergo reactions such as acylation, alkylation, and diazotization . The carboxylic acid group can participate in reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the structure of the molecule. For example, the presence of the polar carboxylic acid group could result in the compound being soluble in polar solvents .Aplicaciones Científicas De Investigación
Structural Characterization and Biological Activities
2-Amino-2-oxoacetic acid and related compounds have been characterized for their potential in medicinal chemistry. Structural studies using techniques like X-ray powder diffraction, FT-IR, NMR, and thermal analysis have been crucial. These compounds exhibit significant anticancer activity against nasopharyngeal carcinoma cells and potential as antidiabetic agents, acting as inhibitors to metabolic pathways in tumor cells. Their role as building blocks in supramolecular architectures also highlights their importance in drug design and development (Delgado et al., 2019).
Synthesis of Novel Compounds
The N-methylanilino group in 2-(N-methylanilino)-3-formylchromones facilitates the synthesis of a variety of novel 2-substituted-3-formylchromone derivatives and hetero-annelated chromones. This showcases the compound's utility in creating new chemical entities, potentially leading to new drug candidates or materials with unique properties (Singh et al., 2002).
Chemical Structure and Reactivity Studies
Studies on compounds like methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate reveal insights into their molecular structure, reactivity, and potential biological activities. Such investigations contribute to understanding the chemical behavior of oxoacetic acid derivatives and their applications in developing novel therapeutic agents (Ahmed et al., 2016).
Catalysis and Synthetic Methodologies
Research on catalysis and synthetic methodologies involving 2-oxoacetic acid derivatives provides new routes for the synthesis of complex molecules. These advancements can lead to more efficient and sustainable chemical syntheses, which are crucial for drug discovery and material science (Feng et al., 2011).
Environmental and Agricultural Applications
The degradation of herbicides like 2-Methyl-4-chlorophenoxyacetic acid in soil and its interaction with earthworms demonstrate the environmental relevance of 2-oxoacetic acid derivatives. Understanding the microbial degradation pathways and the role of fauna in these processes can inform safer agricultural practices and environmental remediation efforts (Liu et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-methylanilino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-3-2-4-7(5-6)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFAJKPUCQPCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Methylphenyl)carbamoyl]formic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

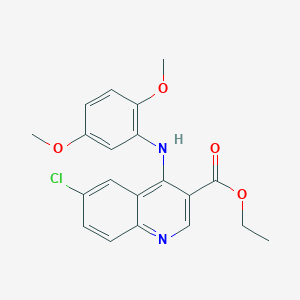
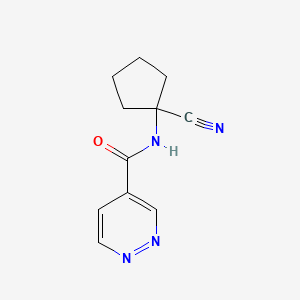

![(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2759068.png)

![3-(4-bromophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2759071.png)
![6-cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2759076.png)

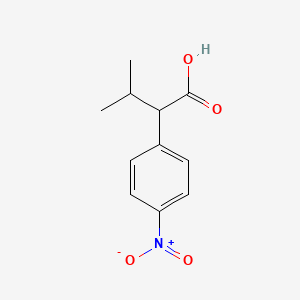
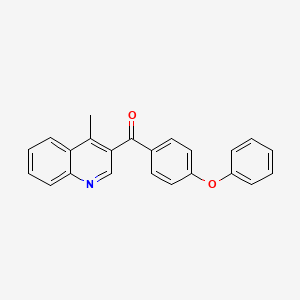
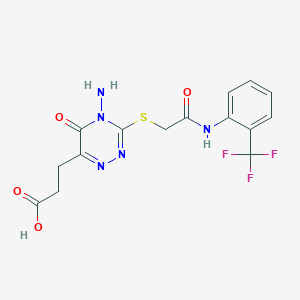
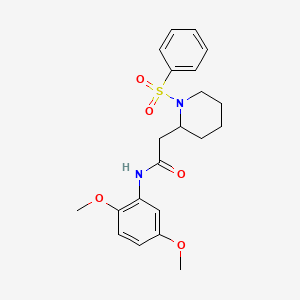
![2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2759084.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2759085.png)